molecular formula C27H37NO B286564 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide

3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide

Numéro de catalogue B286564
Poids moléculaire: 391.6 g/mol
Clé InChI: BIJMPEDUQKIZAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. The A1 receptor is a G protein-coupled receptor that plays an important role in regulating cardiovascular and central nervous system functions. DPCPX has been extensively studied for its potential therapeutic use in various diseases and disorders.

Mécanisme D'action

3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide acts as a selective antagonist of the adenosine A1 receptor, which is involved in the regulation of various physiological functions, including heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide can modulate the activity of these physiological functions, leading to its potential therapeutic use in various diseases and disorders.
Biochemical and Physiological Effects:
3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide has been shown to have several biochemical and physiological effects, including reducing infarct size and improving cardiac function in cardiovascular diseases, improving cognitive function and reducing the symptoms of Parkinson's disease in neurological disorders, and inhibiting tumor growth and metastasis in cancer.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide in lab experiments include its selectivity for the adenosine A1 receptor, its potential therapeutic use in various diseases and disorders, and its ability to modulate the activity of physiological functions. The limitations of using 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide in lab experiments include its potential side effects, the need for careful dosing and administration, and the need for further research to fully understand its mechanism of action.

Orientations Futures

For research on 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide include further studies on its potential therapeutic use in various diseases and disorders, including cardiovascular diseases, neurological disorders, and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more effective dosing and administration strategies.

Méthodes De Synthèse

The synthesis of 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide involves several steps, including the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with cyclopentylmagnesium bromide, followed by the reaction with benzyl bromide to form the intermediate compound. The intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to form 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide. The final product is obtained through recrystallization and purification processes.

Applications De Recherche Scientifique

3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide has been extensively studied for its potential therapeutic use in various diseases and disorders, including cardiovascular diseases, neurological disorders, and cancer. In cardiovascular diseases, 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide has been shown to improve myocardial ischemia and reperfusion injury by reducing infarct size and improving cardiac function. In neurological disorders, 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide has been shown to improve cognitive function and reduce the symptoms of Parkinson's disease. In cancer, 3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide has been shown to inhibit tumor growth and metastasis by targeting the adenosine A1 receptor.

Propriétés

Formule moléculaire

C27H37NO

Poids moléculaire

391.6 g/mol

Nom IUPAC

3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide

InChI

InChI=1S/C27H37NO/c1-26(2,3)22-16-21(17-23(18-22)27(4,5)6)25(29)28-24(20-14-10-11-15-20)19-12-8-7-9-13-19/h7-9,12-13,16-18,20,24H,10-11,14-15H2,1-6H3,(H,28,29)

Clé InChI

BIJMPEDUQKIZAN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C2CCCC2)C3=CC=CC=C3)C(C)(C)C

SMILES canonique

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC(C2CCCC2)C3=CC=CC=C3)C(C)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.